molecular formula C10H9BrN2O2 B8222143 methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate

methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate

Cat. No.: B8222143
M. Wt: 269.09 g/mol
InChI Key: XMFKRLQDCZWGTQ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carboxylate ester group at the 4th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide).

    Reduction: Reducing agent (lithium aluminum hydride), solvent (ether).

    Oxidation: Oxidizing agent (potassium permanganate), solvent (water).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-1H-indazole-4-carboxylate: Lacks the methyl group at the 1st position.

    6-Bromo-1-methyl-1H-indazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.

    1-Methyl-1H-indazole-4-carboxylate: Lacks the bromine atom at the 6th position.

Uniqueness

Methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate is unique due to the specific combination of substituents on the indazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

methyl 6-bromo-1-methylindazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFKRLQDCZWGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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